Benzamide, 3,4-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidin
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Description
Benzamide, 3,4-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidin, also known as this compound, is a useful research compound. Its molecular formula is C24H24N4O7 and its molecular weight is 480.5 g/mol. The purity is usually 95%.
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Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3,4-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidin) is a complex molecule that combines benzamide and pyrimidine structures, potentially leading to unique pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features several key structural components:
- Benzamide moiety : Known for its role in various biological activities including anticancer and antimicrobial properties.
- Pyrimidine ring : Often associated with nucleic acid interactions and enzyme inhibition.
- Acetyloxy groups : These may enhance solubility and bioavailability.
Anticancer Activity
Research indicates that benzamide derivatives exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that benzamide compounds can inhibit the growth of various cancer cell lines. A study involving similar benzamide structures showed promising cytotoxicity against multiple cancer types including lung (A549), prostate (DU145), and liver (HepG2) cancers .
Enzyme Inhibition
The compound may also act as an inhibitor for several key enzymes:
- Dihydrofolate reductase (DHFR) : Compounds similar to our target have shown IC50 values in the low micromolar range against DHFR, indicating potential as antitumor agents .
- Acetylcholinesterase (AChE) : Some benzamide derivatives have been identified as potent AChE inhibitors, which is relevant for treating neurodegenerative diseases .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of benzamides:
- A series of substituted benzamides were tested against Mycobacterium tuberculosis, with some derivatives exhibiting IC50 values between 1.35 to 2.18 μM . This suggests potential use in treating tuberculosis.
Case Studies
- Anticancer Screening : A study synthesized various benzamide derivatives and evaluated their cytotoxicity against cancer cell lines. The most active compounds showed IC50 values significantly lower than standard chemotherapeutics .
- Enzyme Interaction Studies : Molecular docking studies revealed that certain benzamide derivatives could effectively bind to DHFR and AChE active sites, suggesting a mechanism of action through competitive inhibition .
Research Findings Summary Table
Properties
CAS No. |
176379-16-1 |
---|---|
Molecular Formula |
C24H24N4O7 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[2-acetyloxy-4-[(6-amino-2,4-dioxo-1-phenyl-3-propylpyrimidin-5-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C24H24N4O7/c1-4-12-27-23(32)20(21(25)28(24(27)33)17-8-6-5-7-9-17)26-22(31)16-10-11-18(34-14(2)29)19(13-16)35-15(3)30/h5-11,13H,4,12,25H2,1-3H3,(H,26,31) |
InChI Key |
PTRKSFYYRSGJAI-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)N)NC(=O)C3=CC(=C(C=C3)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)N)NC(=O)C3=CC(=C(C=C3)OC(=O)C)OC(=O)C |
Synonyms |
Benzamide, 3,4-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidinyl)- |
Origin of Product |
United States |
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